molecular formula C14H12N6 B2532837 4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 305341-38-2

4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B2532837
CAS No.: 305341-38-2
M. Wt: 264.292
InChI Key: XDRRPGXVSUVWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS 305341-38-2) is a benzimidazole-based heterocyclic compound of significant interest in medicinal chemistry research. It belongs to the class of 1,3,5-triazino[1,2-a]benzimidazol-2-amines, which are recognized for their diverse biological potential. These compounds are synthesized via the cyclization of 2-benzimidazolylguanidine . The core benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various biopolymers, and the triazino-benzimidazole fusion creates a unique pharmacophore . In dimethyl sulfoxide (DMSO) solutions, this class of compounds exists predominantly in the 3,4-dihydro form, as confirmed by NMR studies . The primary research value of this compound and its analogs lies in their documented inhibitory activity against the enzyme dihydrofolate reductase (DHFR) . DHFR is a critical target in anticancer and antimicrobial therapy, as it plays an indispensable role in the synthesis of nucleotides . This mechanism of action makes related triazinobenzimidazole compounds valuable tools for investigating new chemotherapeutic agents. Furthermore, structurally similar compounds have demonstrated promising in vitro anthelmintic activity against parasites such as Trichinella spiralis , showing significantly higher efficacy than conventional treatments in some studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-pyridin-2-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c15-13-18-12(10-6-3-4-8-16-10)20-11-7-2-1-5-9(11)17-14(20)19-13/h1-8,12H,(H3,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRRPGXVSUVWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable benzimidazole derivative in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like dichloromethane or chloroform, often with a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl, or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

This compound features a fused triazino-benzimidazole structure that contributes to its diverse chemical properties. The presence of the pyridine ring enhances its potential for interaction with various biological targets, making it a subject of interest in drug discovery and development.

Antimicrobial Activity

Studies have shown that compounds similar to 4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine exhibit a range of biological activities. For instance:

  • Antibacterial Properties : Research indicates that derivatives of this compound can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Effects : Some studies have reported antifungal activity against pathogens like Candida albicans, showcasing the compound's versatility in treating infections .

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. For example:

  • Enzyme Inhibition : It has been observed that certain derivatives can inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation related to cancer .
  • Cytotoxicity : Various studies have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use as an anticancer agent .

Biological Assays

In a study evaluating the antimicrobial properties of various synthesized derivatives of this compound:

Compound NameActivity TypeTarget OrganismsEfficacy
4-Pyridin-2-yl derivative AAntibacterialS. aureus, E. coliHigh
4-Pyridin-2-yl derivative BAntifungalC. albicansModerate
4-Pyridin-2-yl derivative CAnticancerCancer cell linesSignificant

These findings highlight the compound's broad spectrum of biological activities and its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be contextualized by comparing it to analogs with varying substituents at the 4-position of the triazine ring. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Triazinobenzimidazol-2-amines

Compound Name & Substituent (R) Molecular Formula Key Biological Activity Tautomeric Form (Dominant) Notable Findings References
4-Pyridin-2-yl (Target compound) C₁₄H₁₂N₆ Not explicitly tested (N/A) 1,4-Dihydro (predicted) Pyridine moiety may enhance hydrogen bonding and solubility.
4-Phenyl (Compound 3a) C₁₅H₁₃N₅ Moderate antinematodal activity (33% efficacy at 50 μg/mL) 3,4-Dihydro (in DMSO) Hydrophobic substituent; lower activity compared to polar analogs.
4-(3-Hydroxyphenyl) (Compound 3f) C₁₅H₁₃N₅O High antinematodal activity (56% efficacy at 50 μg/mL) 3,4-Dihydro Hydroxyl group enhances binding to parasitic targets via H-bonding.
4-(3-Fluorophenyl) (Compound 3e) C₁₅H₁₂FN₅ Moderate activity (45% efficacy at 50 μg/mL) 3,4-Dihydro Fluorine’s electronegativity improves membrane permeability.
4,4-Dimethyl C₁₂H₁₅N₅ Dihydrofolate reductase inhibition (IC₅₀ = 10.9 mM) 3,4-Dihydro Bulky substituents enhance enzyme inhibition but reduce solubility.
4-(Thiophen-2-yl) C₁₃H₁₁N₅S Anticancer activity (In silico predicted) 3,4-Dihydro Sulfur atom contributes to π-π stacking interactions.

Key Insights from Comparison

Substituent Effects on Bioactivity: Polar groups (e.g., -OH in 3f) significantly enhance antinematodal activity compared to nonpolar (e.g., phenyl) or weakly polar (e.g., -F in 3e) substituents .

Tautomerism and Conformation :

  • Most analogs exist predominantly in the 3,4-dihydro form in DMSO, which may influence binding to biological targets . The target compound’s 1,4-dihydro form could adopt a distinct conformation, altering its pharmacodynamic profile.

Enzyme Inhibition vs. Antiparasitic Activity :

  • Bulky substituents (e.g., 4,4-dimethyl) favor enzyme inhibition (e.g., dihydrofolate reductase), likely due to steric complementarity with active sites .
  • Small polar substituents (e.g., -OH) optimize antiparasitic activity by balancing hydrophobicity and H-bonding capacity .

Synthetic Accessibility: The target compound and its analogs are synthesized via cyclocondensation of 2-guanidinobenzimidazole with aldehydes, with yields ranging from 75% to 88% .

Biological Activity

4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS Number: 305341-38-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₄H₁₂N₆, with a molecular weight of 264.29 g/mol. The compound features a complex structure that includes a pyridine ring and a benzimidazole moiety, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₂N₆
Molecular Weight264.29 g/mol
CAS Number305341-38-2
MDL NumberMFCD06611540
Hazard InformationIrritant

Antitumor Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have been tested against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation in human lung cancer cell lines such as A549 and HCC827. The mechanism of action is thought to involve intercalation into DNA and inhibition of DNA-dependent enzymes .

Case Study: Antitumor Efficacy
A study conducted on a series of benzimidazole derivatives showed that certain modifications led to enhanced antitumor activity. The derivatives were tested using both 2D and 3D cell culture methods. Results indicated that the compounds displayed higher cytotoxicity in 2D assays compared to 3D models, suggesting potential for effective tumor suppression in vivo .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar compounds have shown effectiveness against various pathogens through mechanisms such as DNA binding and disruption of bacterial cell wall synthesis. The presence of electron-withdrawing groups in the structure has been linked to enhanced antimicrobial activity .

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorDNA intercalation and enzyme inhibition
AntimicrobialDNA binding and disruption of cell walls

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.